

Amino-PEG3-C2-Amine as a Bifunctional Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Amino-PEG3-C2-Amine				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, applications, and practical considerations for using **Amino-PEG3-C2-Amine** as a bifunctional linker in bioconjugation. This linker is a valuable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Mechanism of Action

Amino-PEG3-C2-Amine, with the CAS Number 929-75-9, is a homobifunctional linker featuring two primary amine (-NH2) groups separated by a hydrophilic 11-atom spacer.[1][2] This spacer consists of a triethylene glycol (PEG3) unit and an ethyl (C2) group. The core function of this linker is to covalently connect two molecular entities through the formation of stable bonds at each of its terminal amines.

The primary mechanism of action involves the nucleophilic nature of the terminal amine groups. These amines readily react with electrophilic functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form highly stable amide bonds. [2][3] This reaction is the foundation of its utility in bioconjugation, allowing for the stable linkage of proteins, peptides, small molecule drugs, or other payloads.

The key features of the **Amino-PEG3-C2-Amine** linker include:



- Hydrophilicity: The polyethylene glycol (PEG) component significantly increases the
 hydrophilicity of the linker. When conjugated to hydrophobic molecules, this property can
 enhance the aqueous solubility of the final conjugate, reduce aggregation, and improve
 pharmacokinetic profiles.[4][5]
- Defined Length and Flexibility: As a monodisperse compound, Amino-PEG3-C2-Amine has
 a precise length. This uniformity is crucial for producing homogeneous conjugates with
 consistent properties.[6] The PEG chain also imparts flexibility, which can be critical for
 applications like PROTACs, where it helps to achieve the optimal orientation for the
 formation of a productive ternary complex.[5]
- Biocompatibility: PEG is a well-established biocompatible polymer, known to reduce the immunogenicity of conjugated molecules.

Applications in Drug Development

The structure of **Amino-PEG3-C2-Amine** makes it particularly suitable for advanced therapeutic modalities that require the precise linking of two different components.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7][8] The linker is a critical component, bridging the target protein-binding ligand and the E3 ligase-binding ligand. **Amino-PEG3-C2-Amine** can be used to synthesize the core of a PROTAC linker. For instance, it can be sequentially conjugated to two different carboxylic acid-containing ligands to form the final PROTAC molecule. The linker's length and flexibility are key determinants of the stability and efficacy of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[5][8]

Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

In the context of ADCs, linkers connect a potent cytotoxic drug to a monoclonal antibody. While **Amino-PEG3-C2-Amine** is a homobifunctional linker, it can be used to create spacers or to modify payloads before their attachment to an antibody. For example, one amine end could be reacted with a payload, and the other could be used for further functionalization. The hydrophilic PEG spacer helps to improve the solubility and stability of the ADC.[4][9] Beyond



ADCs, this linker can be used for peptide synthesis, surface modification, and creating various bioconjugates for research purposes.[10]

Quantitative Data and Physicochemical Properties

While extensive quantitative data for conjugates synthesized specifically with **Amino-PEG3-C2-Amine** is not readily available in peer-reviewed literature, the following tables summarize its key physicochemical properties and provide representative data on the stability of the amide bonds it forms, based on the behavior of similar chemical structures.

Table 1: Physicochemical Properties of Amino-PEG3-C2-Amine

Property	Value	Source
CAS Number	929-75-9	[1][2][6][7][11]
Molecular Formula	C8H20N2O3	[1][2][6][7]
Molecular Weight	192.26 g/mol	[1][7]
Appearance	Colorless to light yellow liquid/oil	[6][7]
Purity	Typically >95%	[2][6]
Solubility	Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile	[6][7]

Table 2: Representative Stability of Amide Bonds in Conjugates

Amide bonds are known for their high stability under physiological conditions. The data below illustrates the typical half-life ($t\frac{1}{2}$) of amide bonds under various conditions, which is representative of the stability expected from a conjugate formed using **Amine-PEG3-C2-Amine**.



Condition	рН	Temperature (°C)	Representative Half-Life (t½)	Source
Acidic	2.0	37	Days to Weeks	
Physiological	7.4	37	>1 Year (hundreds of years in absence of enzymes)	_
Basic	10.0	37	Days to Weeks	-

Note: This data is representative of amide bond stability in general. Actual stability can be influenced by neighboring functional groups and the presence of enzymes.

Experimental Protocols

The following are detailed methodologies for the use of **Amino-PEG3-C2-Amine** in a typical bioconjugation reaction to form a diamide conjugate.

Two-Step Amide Bond Formation with a Carboxylic Acid- Containing Molecule

This protocol describes the conjugation of **Amino-PEG3-C2-Amine** to two equivalents of a molecule containing a carboxylic acid (Molecule-COOH) using carbodiimide chemistry.

Materials:

- Amino-PEG3-C2-Amine
- Molecule-COOH (e.g., a payload, a ligand)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)



- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
- Purification system (e.g., Reverse-Phase HPLC)

Procedure:

- Reagent Preparation:
 - Dissolve Amino-PEG3-C2-Amine in Coupling Buffer to a final concentration of 10 mM.
 - Dissolve Molecule-COOH in anhydrous DMF or DMSO to a final concentration of 100 mM.
 - Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
- · Activation of Carboxylic Acid:
 - In a reaction vial, add 2.2 equivalents of Molecule-COOH.
 - Add 2.5 equivalents of EDC and 2.5 equivalents of NHS to the Molecule-COOH solution.
 - Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
- Amine Coupling Reaction:
 - Add 1.0 equivalent of the Amino-PEG3-C2-Amine solution to the activated Molecule-COOH mixture.
 - If the reaction was performed in an organic solvent, ensure the final pH is adjusted to 7.28.0 by adding Coupling Buffer.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.



- Quenching:
 - Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
 - Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as Reverse-Phase HPLC to remove unreacted starting materials, reagents, and byproducts.
 - Characterize the final product by LC-MS to confirm its identity and purity.

Stability Analysis of the Final Conjugate

This protocol provides a method to assess the stability of the amide bonds in the purified conjugate.

Materials:

- · Purified conjugate
- Assay Buffers: 0.1 M HCl (pH 1), 0.1 M PBS (pH 7.4), 0.1 M Sodium Borate (pH 10)
- LC-MS system

Procedure:

- Sample Preparation:
 - Prepare solutions of the purified conjugate at a known concentration (e.g., 1 mg/mL) in each of the three Assay Buffers.
- Incubation:
 - Incubate the samples at a controlled temperature (e.g., 37°C).
- Time-Point Analysis:

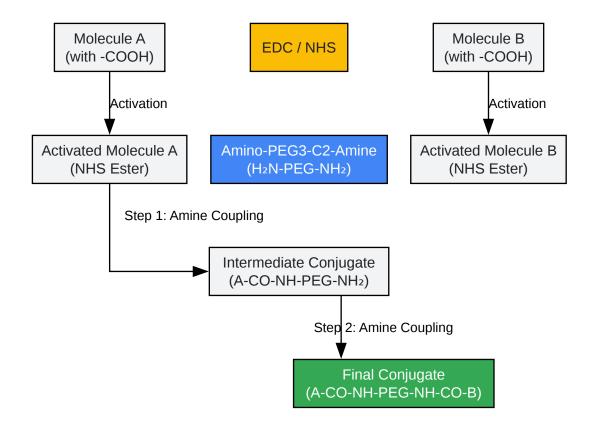


- o At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each sample.
- If necessary, neutralize the acidic and basic samples before analysis.
- Analyze the aliquots by LC-MS to determine the percentage of intact conjugate remaining relative to the t=0 sample.
- Data Analysis:
 - Plot the percentage of intact conjugate versus time for each condition to determine the rate of degradation and the half-life of the conjugate.

Visualizations

The following diagrams illustrate the structure, mechanism, and application workflows for **Amino-PEG3-C2-Amine**.

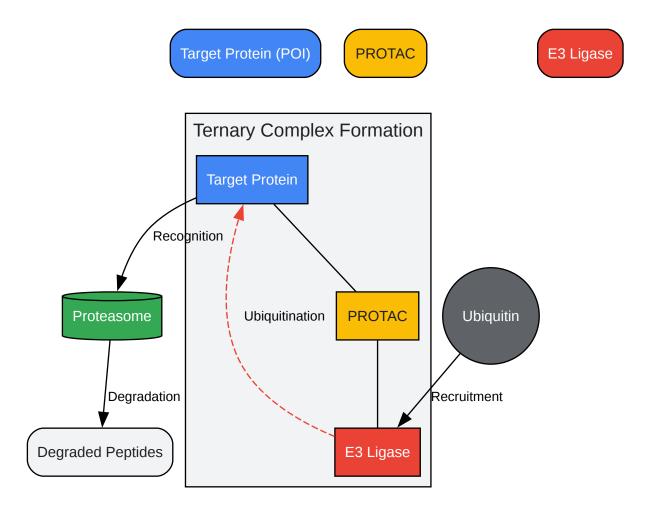
Caption: Chemical structure of Amino-PEG3-C2-Amine.



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Caption: General workflow for diamide conjugate synthesis.



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Caption: PROTAC mechanism of action facilitated by a linker.

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- To cite this document: BenchChem. [Amino-PEG3-C2-Amine as a Bifunctional Linker: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1664901#amino-peg3-c2-amine-mechanism-of-action-as-a-linker]

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